molecular formula C13H9N3O4 B3412908 N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide CAS No. 941869-03-0

N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide

Cat. No. B3412908
CAS RN: 941869-03-0
M. Wt: 271.23 g/mol
InChI Key: KULBBKGSYVAORM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It contains one oxygen atom and one nitrogen atom at adjacent positions . The specific molecular structure of “N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide” is not detailed in the available literature.

Mechanism of Action

Target of Action

N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide, also known as 5-Isoxazolecarboxamide, N-[2-(aminocarbonyl)-3-benzofuranyl]-, is a compound that has been found to have significant biological activity . The primary targets of this compound are the cyclooxygenase (COX) enzymes , which play a crucial role in the biosynthesis of prostaglandin H2 from arachidonic acid .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . The most potent compound against COX-1 and COX-2 enzymes was found to be A13, with IC 50 values of 64 and 13 nM, respectively . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket and created the ideal binding interactions with the COX-2 enzyme .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects the biosynthesis of prostaglandin H2 from arachidonic acid . Prostaglandin H2 is the first step in making different prostaglandins, prostacyclin, and thromboxane, which play important roles in many critical physiological and pathological processes .

Result of Action

The result of the compound’s action is the inhibition of COX enzymes, leading to a decrease in the production of prostaglandins, prostacyclin, and thromboxane . This can have various effects at the molecular and cellular levels, depending on the specific physiological or pathological process involved.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide is its relatively low toxicity, making it a potentially safe compound for therapeutic use. However, its limited solubility in water may pose challenges in its use in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide. One possible avenue is to investigate its effects on other neurological disorders such as Huntington's disease and multiple sclerosis. In addition, further studies are needed to fully understand its potential applications in cancer therapy and as an anti-inflammatory agent. Finally, research could focus on developing more efficient synthesis methods for this compound and its derivatives.

Scientific Research Applications

N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, this compound has been investigated for its effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4/c14-12(17)11-10(7-3-1-2-4-8(7)19-11)16-13(18)9-5-6-15-20-9/h1-6H,(H2,14,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULBBKGSYVAORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188256
Record name N-[2-(Aminocarbonyl)-3-benzofuranyl]-5-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

941869-03-0
Record name N-[2-(Aminocarbonyl)-3-benzofuranyl]-5-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941869-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Aminocarbonyl)-3-benzofuranyl]-5-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide
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N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide

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